molecular formula C15H14ClN3OS B4690490 5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine

5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No. B4690490
M. Wt: 319.8 g/mol
InChI Key: XCAXJNFQJXDWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-amines typically involves multi-step reactions, starting from 2-aminothiophenes as precursors. A novel synthesis approach for these compounds includes the Gewald reaction followed by condensation and cyclization processes. For instance, Alizadeh-bami et al. (2023) developed a method for synthesizing 5-arylthieno[2,3-d]pyrimidin-4-amines through Knoevenagel condensation, the Gewald method, and subsequent formation of thieno[2,3-d]pyrimidines using formamidine acetate (Alizadeh-bami, Mehrabi, & Hosseini‐pour, 2023).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-amines is characterized by X-ray diffraction techniques, which provide detailed information on the arrangement of atoms within the crystal lattice and the overall geometry of the molecule. For example, the synthesis of N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine by Guillon et al. (2013) elucidated the orthorhombic crystal structure, highlighting the precise spatial orientation of substituents which is crucial for the compound's biological activity (Guillon, Marchivie, Loidreau, Pinaud, & Besson, 2013).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4-amines undergo various chemical reactions, including nucleophilic substitution, which allows for the introduction of different functional groups. These reactions are fundamental for modifying the chemical properties of the compound, such as increasing its solubility or enhancing its interaction with biological targets. Grinev and Kaplina (1985) demonstrated transformations of thieno[2,3-d]pyrimidines, showing how chloro derivatives can be converted into alkylamino and dialkylamino derivatives (Grinev & Kaplina, 1985).

Future Directions

Thienopyrimidines and their derivatives are an active area of research due to their wide range of biological activities. Future research could focus on synthesizing various derivatives of this compound and testing their biological activities. Additionally, studies could be conducted to understand its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3OS/c1-20-7-6-17-14-13-12(8-21-15(13)19-9-18-14)10-2-4-11(16)5-3-10/h2-5,8-9H,6-7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAXJNFQJXDWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C2C(=CSC2=NC=N1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine
Reactant of Route 2
5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine
Reactant of Route 5
5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.